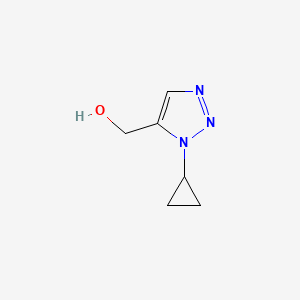
(1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to ensure regioselectivity and high yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure purity and yield.
化学反応の分析
Types of Reactions: (1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, alcohols, and amines .
科学的研究の応用
(1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site . This interaction disrupts the normal function of the enzyme, leading to various biological effects .
類似化合物との比較
- 1H-1,2,3-Triazole-5-methanol
- 4-cyclopropyl-1H-1,2,3-triazole
- 1,5-disubstituted 1,2,3-triazoles
Uniqueness: (1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for developing new pharmaceuticals and chemical intermediates.
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
(3-cyclopropyltriazol-4-yl)methanol |
InChI |
InChI=1S/C6H9N3O/c10-4-6-3-7-8-9(6)5-1-2-5/h3,5,10H,1-2,4H2 |
InChIキー |
QVWJUNUMONXOTG-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C(=CN=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



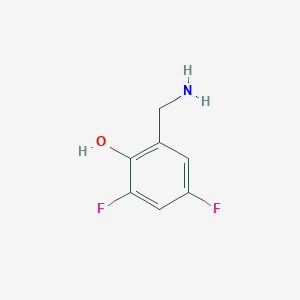
![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
![Spiro[2.4]heptan-4-ylmethanamine](/img/structure/B15316953.png)
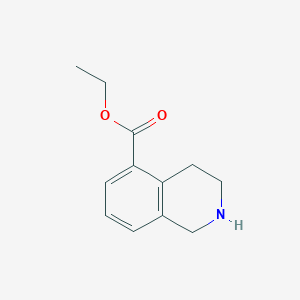
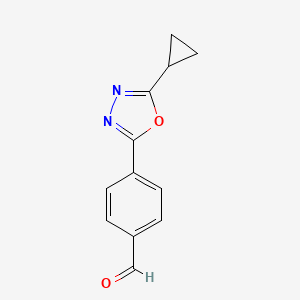

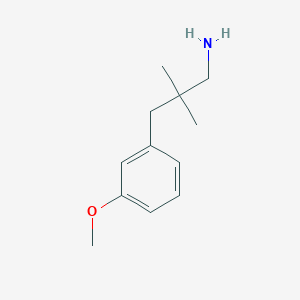

![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
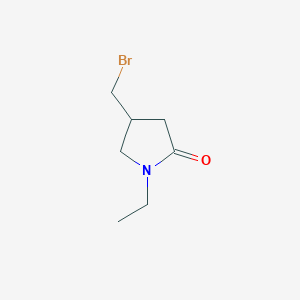
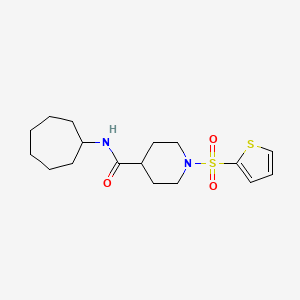
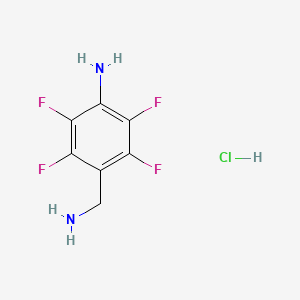
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
